molecular formula C10H14N2O B1486696 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine CAS No. 946715-59-9

2-Methyl-5-(pyrrolidin-3-yloxy)pyridine

Cat. No.: B1486696
CAS No.: 946715-59-9
M. Wt: 178.23 g/mol
InChI Key: LSOZOIWNHPTWGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(pyrrolidin-3-yloxy)pyridine (CAS 946715-59-9) is a chemical compound with the molecular formula C 10 H 14 N 2 O and a molecular weight of 178.23 g/mol . This pyridine derivative is offered for research purposes to investigate its biochemical properties and interactions. Emerging scientific literature suggests that this compound and its structural analogs are of significant interest in neuroscience and pharmacology . Specifically, compounds within this class, which feature a methyl group at the 2-position of the pyridine ring, are being studied as novel ligands for neuronal nicotinic acetylcholine receptors (nAChRs) . Research indicates that such analogs are designed to have high binding affinity and selectivity for the α4β2 nAChR subtype, which is a primary target for understanding addiction pathways . These compounds are explored for their potential to potently desensitize nAChRs with very low agonist activity, a mechanism that may contribute to the development of new therapeutic research tools . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, or for human consumption.

Properties

CAS No.

946715-59-9

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-methyl-5-pyrrolidin-3-yloxypyridine

InChI

InChI=1S/C10H14N2O/c1-8-2-3-9(7-12-8)13-10-4-5-11-6-10/h2-3,7,10-11H,4-6H2,1H3

InChI Key

LSOZOIWNHPTWGV-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)OC2CCNC2

Canonical SMILES

CC1=NC=C(C=C1)OC2CCNC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key analogs and their substituent variations:

Compound Name Substituent at Pyridine 5-Position Key Structural Features Reference ID
2-Methyl-5-(pyridin-3-yloxy)pyridine Pyridin-3-yloxy Aromatic heterocyclic oxygen linkage
4-(Hexyloxy)-2-methyl-5-(phenylethynyl) Phenylethynyl + hexyloxy Bulky alkoxy and alkyne groups
3-Iodo-2-methoxy-5-methylpyridine Iodo + methoxy Halogen and methoxy groups
(E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate Methoxy + acrylate ester Electron-withdrawing ester moiety

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The pyrrolidin-3-yloxy group in the target compound is moderately electron-donating due to the oxygen lone pairs, similar to methoxy substituents . This contrasts with electron-withdrawing groups like acrylate esters, which reduce pyridine’s basicity .

Physical and Spectroscopic Properties

Melting Points and Solubility :

  • 4-(Hexyloxy)-2-methyl-5-(phenylethynyl)pyridine (3ia): Melting point 66–68°C; low polarity due to hexyloxy chain .
  • 2-Methyl-5-(pyridin-3-yloxy)pyridine (26): Likely higher solubility in polar solvents (e.g., DMSO) due to aromatic oxygen .

Spectroscopic Signatures :

  • IR : Strong C-O stretches (~1250 cm⁻¹) for pyrrolidinyloxy vs. C≡C stretches (~2100 cm⁻¹) for phenylethynyl groups .
  • NMR : Pyrrolidinyl protons (δ 1.5–3.5 ppm) vs. pyridin-3-yloxy aromatic protons (δ 7.0–8.5 ppm) .

Preparation Methods

Preparation Routes and Reaction Conditions

Pyrrolidine Derivative Preparation

A fundamental step is the preparation of the pyrrolidine component, often 2-methylpyrrolidine or its derivatives, which can be synthesized via hydrogenation of 2-methylpyrroline using platinum catalysts such as 5% Pt-C or platinum(IV) oxide. This hydrogenation typically occurs in alcohol solvents like a mixture of ethanol and methanol (2:1 to 3:1 v/v) at ambient temperature. The catalyst is removed by filtration, and the product can be isolated with optical purity greater than 50% ee (enantiomeric excess).

Coupling with Pyridine Derivatives

The coupling of the pyrrolidine moiety to the 2-methylpyridine core is generally performed in polar aprotic solvents, with dimethylformamide (DMF) being preferred due to its solvation properties and thermal stability. The reaction is carried out under nitrogen atmosphere at elevated temperatures ranging from 100 °C to 160 °C for 10 to 48 hours, facilitating nucleophilic substitution or ether formation at the 5-position of the pyridine ring.

Alternative Synthetic Route via Vinylpyrrolidone Intermediates

Another method involves the reaction of methyl 6-methylnicotinate with vinylpyrrolidone in the presence of sodium tert-butoxide and toluene under reflux at 110 °C. This produces a vinylpyrrolidone salt intermediate, which upon acid hydrolysis with concentrated hydrochloric acid at 88 °C, followed by reduction with sodium dithionite or lithium triethylborohydride, yields the desired pyrrolidinyl-substituted pyridine compound. This method has demonstrated yields up to approximately 58.78% with high purity (>99% GC purity).

Detailed Reaction Data and Examples

Step Reagents/Conditions Description Yield / Purity Reference
1 Hydrogenation of 2-methylpyrroline with 5% Pt-C in ethanol/methanol (2:1 to 3:1), ambient temperature Produces (R)- or (S)-2-methylpyrrolidine L-tartrate Optical purity ≥ 50% ee
2 Reaction of isolated tartrate salt with base in DMF at 100–160 °C under N2 for 10–48 h Formation of substituted pyrrolidine derivative Not specified
3 Methyl 6-methylnicotinate + vinylpyrrolidone + sodium tert-butoxide in toluene, reflux at 110 °C for 8 h Formation of vinylpyrrolidone salt intermediate 583 g isolated
4 Hydrolysis with 36% HCl at 88 °C for 44 h Conversion to pyrrolidinyl pyridine intermediate Monitored by LC-MS
5 Reduction with sodium dithionite or lithium triethylborohydride at 75 °C, pH adjusted to 11 Final reduction to 2-methyl-5-(pyrrolidin-3-yloxy)pyridine Up to 58.78% yield, >99% purity

Notes on Solvents and Purification

  • Solvents: DMF is preferred for coupling reactions due to its polarity and thermal stability. Alcohol mixtures (ethanol/methanol) are used in hydrogenation steps. Toluene serves as a reflux solvent in vinylpyrrolidone coupling.
  • Purification: Organic layers are washed with brine solutions (e.g., 25% NaCl) to remove impurities, dried, and concentrated. Filtration removes platinum catalysts post-hydrogenation.
  • Atmosphere: Nitrogen atmosphere is maintained during high-temperature coupling to prevent oxidation and side reactions.

Research Findings and Industrial Relevance

  • The hydrogenation process using platinum catalysts provides a safe, scalable route to chiral pyrrolidine intermediates with good optical purity, essential for pharmaceutical applications.
  • The multi-step route involving vinylpyrrolidone intermediates addresses issues of cost, yield, and safety, offering a practical synthesis suitable for industrial scale-up.
  • Control of stereochemistry and avoidance of chromatographic separations are emphasized in related pyrrolidinyl pyridine analog syntheses, improving manufacturing efficiency.

Summary Table of Preparation Methods

Method Key Steps Solvents Catalyst/Reducing Agent Temperature Yield (%) Purity (%) Notes
Hydrogenation and Base Reaction Hydrogenation of 2-methylpyrroline → tartrate salt → base reaction in DMF Ethanol/methanol (2:1-3:1), DMF 5% Pt-C, base Ambient for hydrogenation; 100-160 °C for coupling Not specified Optical purity ≥ 50% ee Scalable, safe, non-corrosive reagents
Vinylpyrrolidone Coupling Methyl 6-methylnicotinate + vinylpyrrolidone → acid hydrolysis → reduction Toluene, HCl, aqueous KOH Sodium tert-butoxide, sodium dithionite or lithium triethylborohydride 110 °C reflux; 88 °C hydrolysis; 75 °C reduction 50-59% >99% GC purity High purity, industrially viable

Q & A

Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining reproducibility?

  • Answer : Use flow chemistry to control exothermic reactions and improve mixing. Optimize solvent recovery systems (e.g., distillation) and replace hazardous reagents with greener alternatives (e.g., NaOH instead of LiAlH₄). Process analytical technology (PAT) like inline NMR ensures consistency during scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.